molecular formula C18H19ClN2O4 B1201797 Picafibrate CAS No. 57548-79-5

Picafibrate

Cat. No.: B1201797
CAS No.: 57548-79-5
M. Wt: 362.8 g/mol
InChI Key: MCECKJXCBZXVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picafibrate is a derivative of clofibrate and is known for its hypocholesterolemic properties. It is primarily used to reduce plasma triglycerides by inhibiting their hepatic synthesis and increasing their catabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Picafibrate can be synthesized through a series of chemical reactions involving the esterification of propanoic acid with 4-chlorophenoxy-2-methyl, followed by the reaction with 3-pyridinylcarbonylamine . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Picafibrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Picafibrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying esterification and substitution reactions.

    Biology: Investigated for its effects on lipid metabolism and gene expression.

    Medicine: Explored for its potential in treating hyperlipidemia and related cardiovascular diseases.

    Industry: Utilized in the development of lipid-lowering drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific chemical structure, which allows for more efficient activation of PPARα compared to other fibrates. This results in a more pronounced reduction in plasma triglycerides and improved lipid profiles .

Properties

CAS No.

57548-79-5

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C18H19ClN2O4/c1-18(2,25-15-7-5-14(19)6-8-15)17(23)24-11-10-21-16(22)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3,(H,21,22)

InChI Key

MCECKJXCBZXVJI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Key on ui other cas no.

57548-79-5

Synonyms

(4-chloro-2-phenoxy)-2-methyl-2-propionyl-2- ethylnicotinamide
F 1393
picafibrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.